molecular formula C19H23NO5 B6419873 ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 847751-10-4

ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate

Cat. No.: B6419873
CAS No.: 847751-10-4
M. Wt: 345.4 g/mol
InChI Key: AEQYXFDOZIMRHR-UHFFFAOYSA-N
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Description

Ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds.

Biological Activity

Ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate, with the CAS number 32632-43-2, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and various research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C14H14O5C_{14}H_{14}O_5, with a molecular weight of approximately 262.26 g/mol. The compound features a piperidine ring substituted with a coumarin derivative, which is known for its diverse biological activities.

Synthesis

The synthesis typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base, followed by hydrazinolysis to yield the desired product. This method allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Antimicrobial Activity

Research has indicated that derivatives of coumarin compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

CompoundMIC (µg/mL)Target Organisms
Compound A6.25K. pneumoniae, P. aeruginosa
Compound B32E. coli

Neuropharmacological Effects

This compound has been studied for its potential as an NMDA receptor antagonist. Modifications to the piperidine structure have shown varying affinities for different receptor subtypes, suggesting a complex interaction profile that could be exploited for therapeutic purposes in neurodegenerative diseases .

Anti-Viral Activity

Recent studies have explored the anti-Ebola virus potential of similar piperidine derivatives. Compounds exhibiting submicromolar activity against viral entry mechanisms have been synthesized, indicating that structural modifications could enhance efficacy against viral pathogens .

Case Studies

  • Neuropharmacological Study : A study evaluated the effects of piperidine derivatives on NMDA receptor activity, finding that certain modifications significantly increased potency (IC50 = 0.025 µM) while reducing unwanted side effects on alpha(1) receptors .
  • Antimicrobial Evaluation : In a comparative study, derivatives were synthesized and tested against common pathogens, demonstrating promising results with MIC values significantly lower than those of standard antibiotics .

Properties

IUPAC Name

ethyl 1-[(7-methoxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-3-24-19(22)13-6-8-20(9-7-13)12-14-10-18(21)25-17-11-15(23-2)4-5-16(14)17/h4-5,10-11,13H,3,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQYXFDOZIMRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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